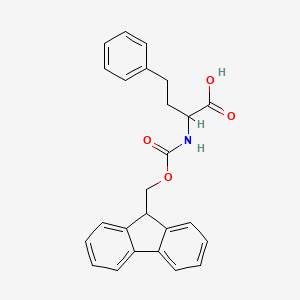
Fmoc-DL-homophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-DL-homophenylalanine is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-DL-homophenylalanine serves as a crucial building block in the synthesis of peptides, especially in solid-phase peptide synthesis (SPPS). Its unique structure allows for the formation of complex peptide sequences with high purity and yield.
- Key Features:
- Facilitates the assembly of diverse peptide libraries.
- Enhances stability and solubility in peptide formulations.
In pharmaceutical research, this compound plays a significant role in developing peptide-based drugs. Its structural properties enhance bioactivity and specificity, making it valuable for targeting specific biological pathways.
- Applications in Drug Development:
- Design of selective receptor ligands.
- Development of therapeutic peptides with improved pharmacokinetics.
Case Study: Development of Melanocortin Receptor Antagonists
Research has demonstrated that substituting phenylalanine residues with this compound can enhance the potency and selectivity of melanocortin receptor antagonists. In one study, a library of peptides was synthesized to explore modifications at the Phe 7 position, leading to the identification of highly potent mMC4R antagonists .
Bioconjugation
This compound is employed in bioconjugation processes to facilitate the attachment of biomolecules to surfaces or other molecules. This application is critical for diagnostics and targeted drug delivery systems.
- Bioconjugation Benefits:
- Improves the stability and functionality of therapeutic agents.
- Enables the development of targeted delivery systems for cancer therapies.
Research in Neuroscience
This compound is instrumental in studying neuropeptides and their functions, contributing to advancements in understanding neurological disorders and potential treatments.
- Neuroscience Applications:
- Investigation of neuropeptide signaling pathways.
- Development of compounds that modulate synaptic activity.
Table 2: Neuroscience Applications Using this compound
| Application | Description |
|---|---|
| Neuropeptide Research | Study interactions between neuropeptides |
| Modulation of Synaptic Activity | Develop compounds for potential neurological therapies |
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHPCIUGLIZADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













